1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one
Description
Properties
CAS No. |
88928-64-7 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3 |
InChI Key |
DJBBLXISDYFGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products:
- Oxidation of the hydroxy group leads to the formation of a ketone.
- Reduction of the ethanone group results in the formation of an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one has been investigated for its antimicrobial and anticancer properties . Preliminary studies indicate that the compound may interact with specific enzymes and receptors, modulating cellular pathways related to oxidative stress and apoptosis.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against various pathogens, yielding the following results:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a new antimicrobial agent targeting resistant strains .
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress. In vitro experiments revealed that treatment with 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
These properties highlight its potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Industrial Applications
In addition to its medicinal potential, 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one is being explored for applications in materials science. Its unique properties allow it to be utilized in the development of new materials with specific electronic and optical characteristics. Industrial production methods may involve optimized synthetic routes using continuous flow reactors to enhance yield and purity .
Mechanism of Action
The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
The target compound’s structural analogs differ in substituent type, position, and core saturation. Key comparisons include:
Key Observations:
- Steric Impact: The bulky benzyloxy group at position 8 may hinder reactions at adjacent positions, unlike smaller substituents like fluoro or methyl .
- Solubility: Compounds with polar groups (e.g., -OH, -NO₂) exhibit higher aqueous solubility, whereas benzyloxy and methoxy groups favor organic solvent compatibility .
Analytical Characterization
- Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving complex substituent arrangements in dihydronaphthalenones, as seen in related structures .
- Spectroscopy: NMR data (e.g., ¹H and ¹³C) for analogs like 1-(4-(benzyloxy)phenyl)ethan-1-one reveal distinct shifts for benzyloxy protons (δ ~4.9–5.1 ppm) and aromatic protons adjacent to electron-withdrawing groups .
Biological Activity
The compound 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one , also referred to as 8-hydroxy-3,4-dihydro-1(2H)-naphthalenone , is a derivative of naphthalene with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 7695-47-8 |
| Molecular Formula | CHO |
| Molecular Weight | 246.27 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 327.7 ± 31.0 °C |
| Melting Point | Not Available |
Pharmacological Properties
-
Monoamine Oxidase Inhibition :
- The compound has been studied for its potential as a selective inhibitor of monoamine oxidase type B (MAO-B). In vitro studies have indicated that related compounds exhibit IC50 values in the low nanomolar range, suggesting high potency against MAO-B .
- For instance, a closely related compound showed an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 against MAO-A, indicating a strong preference for MAO-B inhibition .
- Antioxidant Activity :
- Neuroprotective Effects :
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of MAO-B activity. By preventing the breakdown of neurotransmitters such as dopamine, it may enhance dopaminergic signaling in the brain, which is crucial for maintaining mood and cognitive functions.
Study on MAO-B Inhibition
In a study evaluating several benzyloxy derivatives, it was found that specific structural modifications significantly impacted their inhibitory potency against MAO-B. These findings suggest that the presence of the benzyloxy group enhances binding affinity and selectivity towards MAO-B compared to other isoforms .
Synthesis and Characterization
The synthesis of 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one has been achieved through multi-step organic reactions involving protection and deprotection strategies typical for naphthalene derivatives. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .
Antioxidant Studies
Research has shown that compounds with similar naphthalene frameworks exhibit significant antioxidant activity, which may contribute to their neuroprotective effects. These studies often utilize assays measuring free radical scavenging capabilities to quantify antioxidant potential .
Q & A
Q. What are the common synthetic routes for preparing 1-[8-(benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one?
The compound can be synthesized via multistep functionalization of naphthalene derivatives. A modified Nencki reaction (refluxing with glacial acetic acid and ZnCl₂ as a catalyst) is often employed to introduce the ketone group . For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone was synthesized using this method. Additionally, condensation reactions with aldehydes (e.g., 4-hydroxybenzaldehyde in ethanol/KOH) can add substituents to the aromatic ring .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the positions of benzyloxy, hydroxy, and ketone groups. For example, aromatic protons appear in δ 6.5–8.0 ppm, while the acetyl group shows a singlet near δ 2.5 ppm .
- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. What crystallization techniques are suitable for this compound?
Single-crystal X-ray diffraction (SCXRD) is ideal for resolving its 3D structure. SHELXL is widely used for refinement, leveraging high-resolution data to model hydrogen bonding and dihedral angles. For example, similar dihydronaphthalenone derivatives were refined with R factors < 0.07 using SHELXL .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
Contradictions may arise from dynamic effects (e.g., hindered rotation of the benzyloxy group) or polymorphism . Use variable-temperature NMR to detect conformational changes or SCXRD to identify crystallographic packing effects . For example, dihedral angles between the benzyloxy group and naphthalene ring can cause splitting discrepancies .
Q. What strategies optimize reaction yield during synthesis?
Q. How does the electronic structure influence reactivity in electrophilic substitutions?
The electron-donating benzyloxy group activates the aromatic ring at the para position, directing electrophiles to the 5-hydroxy site. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict regioselectivity . Experimental validation via nitration or halogenation reactions is recommended .
Q. What biological assays are suitable for evaluating its bioactivity?
- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus .
- Antioxidant assays : DPPH radical scavenging to assess phenolic OH group activity .
- Cytotoxicity studies : MTT assays on cancer cell lines to explore therapeutic potential .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
